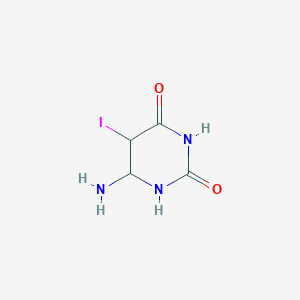

6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione

描述

属性

IUPAC Name |

6-amino-5-iodo-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6IN3O2/c5-1-2(6)7-4(10)8-3(1)9/h1-2H,6H2,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNVTMUISKGSDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(NC(=O)NC1=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy Overview

The synthesis of 6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione typically involves:

- Construction of the dihydropyrimidine-2,4-dione core.

- Selective iodination at the 5-position.

- Introduction or retention of the amino group at the 6-position.

The preparation often starts from uracil or its derivatives, which are functionalized through halogenation and amination reactions.

Preparation of the Dihydropyrimidine-2,4-dione Core

The dihydropyrimidine-2,4(1H,3H)-dione scaffold can be synthesized via condensation reactions involving urea derivatives and malonic acid derivatives or their esters. For example, a process described in the synthesis of related pyrimidin-dione compounds involves:

- Reacting urea derivatives with malonic acid esters or cyanoacetic acid esters to form pyrimidin-dione intermediates.

- This reaction is typically conducted in solvents such as DMF or DMSO at temperatures ranging from room temperature to reflux.

- Subsequent steps may include alkylation or substitution reactions to introduce desired functional groups.

This route is scalable and has been optimized for industrial applications, as seen in the synthesis of related compounds like alogliptin.

Iodination at the 5-Position

Selective iodination of the 5-position on the pyrimidine ring is a critical step. Common iodination methods include:

- Using iodine or iodine reagents (e.g., N-iodosuccinimide) under controlled conditions to achieve regioselective substitution.

- The reaction conditions are optimized to avoid over-iodination or side reactions, often involving mild acidic or neutral media.

- Halogenation can be performed on uracil derivatives or on preformed dihydropyrimidine-2,4-dione cores.

This step requires careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high yield and purity.

Introduction of the 6-Amino Group

The 6-amino substitution can be introduced by:

- Direct amination of the 6-position on the pyrimidine ring, often via nucleophilic substitution if a suitable leaving group is present.

- Alternatively, starting materials containing the amino group at the 6-position can be used, followed by subsequent iodination.

In some synthetic routes, the amino group is protected during earlier steps and deprotected after iodination to prevent side reactions.

Representative Synthetic Procedure (Literature-Based)

While specific procedures for this compound are limited in open literature, analogous compounds such as 6-amino-1,5-dimethylpyrimidine-2,4(1H,3H)-dione have been synthesized by:

Data Table: Key Parameters in Preparation

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Solvent for condensation | Methanol, DMF, or DMSO | Polar solvents favor condensation |

| Temperature | Reflux (60-120°C) | Ensures reaction completion |

| Iodination agent | Iodine (I2), N-iodosuccinimide (NIS) | Choice affects selectivity |

| Reaction time | 1-24 hours | Depends on step and scale |

| pH control | Acidic (pH ~2) during work-up | Facilitates precipitation and purification |

| Purification | Filtration, recrystallization, chromatography | Ensures high purity |

Research Findings and Notes

- The preparation of this compound benefits from starting with appropriately substituted uracil derivatives to facilitate regioselective halogenation and amination.

- Protection of amino groups during iodination is advisable to prevent side reactions.

- The iodination step is sensitive and requires optimization of reagent equivalents and reaction time to avoid polyiodination.

- Industrially feasible methods leverage one-pot or telescoped reactions to minimize isolation steps, increasing overall efficiency.

- Analytical techniques such as LC-MS and NMR are essential to confirm substitution patterns and purity.

化学反应分析

Types of Reactions

6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation Reactions: The amino group at the 6th position can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

Reduction Reactions: The keto groups at the 2nd and 4th positions can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol, water), mild heating or reflux.

Oxidation Reactions: Oxidizing agents (potassium permanganate, nitric acid), solvents (water, acetic acid), controlled temperature.

Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran), low temperature.

Major Products Formed

Substitution Reactions: Substituted derivatives with various functional groups replacing the iodine atom.

Oxidation Reactions: Nitroso or nitro derivatives.

Reduction Reactions: Hydroxyl derivatives.

科学研究应用

6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an antiviral, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable lead compound for drug development.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds

Biological Studies: Researchers use this compound to study enzyme inhibition, receptor binding, and other biochemical processes. Its derivatives can be labeled with radioactive isotopes for imaging and diagnostic purposes.

Industrial Applications: It can be used in the development of new materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.

作用机制

The mechanism of action of 6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione depends on its specific application:

Antiviral and Antibacterial Activity: The compound may inhibit the replication of viruses and bacteria by interfering with nucleic acid synthesis or enzyme activity. It can bind to viral or bacterial enzymes, preventing them from catalyzing essential biochemical reactions.

Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. The compound can interact with cellular receptors or enzymes, triggering a cascade of molecular events that lead to cell death.

相似化合物的比较

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Iodo vs. Nitro at C5: Iodine's halogen-bonding capability (e.g., in 5-iodouracil derivatives) may improve DNA/RNA interaction, as seen in antitumor agents like 5-fluorouracil .

- Amino at C6: The amino group in the target compound increases solubility and hydrogen-bond donor capacity compared to alkyl (e.g., 1-butyl in ) or aryl (e.g., benzylamino in ) substituents. This could improve pharmacokinetics but may reduce membrane permeability.

- Fused Ring Systems: Thieno[2,3-d]pyrimidine-2,4-diones (e.g., 5-methylthieno derivatives) exhibit antimicrobial activity due to their planar, conjugated systems, which differ from the non-fused pyrimidine core of the target compound .

Antimicrobial and Anticancer Potential

- N-Alkylated 5-Iodouracils: Derivatives like 1-benzyl-5-iodopyrimidine-2,4-dione (7d) show broad-spectrum antimicrobial activity against 27 bacterial strains, suggesting that iodine substitution alone can enhance antibacterial efficacy . However, the target compound's C6-amino group may modulate selectivity.

- Thieno-Pyrimidine Hybrids: Compounds like 6-(imidazo[1,2-a]pyridin-2-yl)-5-methylthieno[2,3-d]pyrimidine-2,4-dione exhibit moderate activity against P. aeruginosa (MIC < streptomycin), highlighting the role of fused heterocycles in targeting resistant pathogens .

生物活性

6-Amino-5-iododihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound characterized by its unique structure, which includes an amino group at the 6th position, an iodine atom at the 5th position, and two keto groups at the 2nd and 4th positions of the pyrimidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antiviral, antibacterial, and anticancer properties.

Structure and Composition

- Molecular Formula: CHINO

- Molecular Weight: 255.02 g/mol

- CAS Number: 1785759-52-5

Synthesis

The synthesis of this compound can be achieved through:

- Iodination of 6-amino-2,4-dihydroxypyrimidine using iodine and an oxidizing agent.

- Cyclization of 5-iodouracil with ammonia or amines under basic conditions.

Antiviral and Antibacterial Properties

Research indicates that this compound may inhibit the replication of viruses and bacteria by interfering with nucleic acid synthesis or enzyme activity. It can bind to essential enzymes in these pathogens, thus preventing critical biochemical reactions necessary for their survival.

Anticancer Activity

The compound has shown promise in inducing apoptosis in cancer cells. This effect is believed to occur through the activation of specific signaling pathways that trigger programmed cell death. The interaction with cellular receptors or enzymes can initiate a cascade of molecular events leading to cell death.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: By binding to viral or bacterial enzymes.

- Induction of Apoptosis: Through interactions with cellular pathways involved in cell survival and death .

Study on Antiviral Activity

A study explored the antiviral properties of various pyrimidine derivatives, including this compound. Results indicated significant inhibition of viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development.

Anticancer Research

In another investigation focusing on cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and increased markers of apoptosis. The study highlighted its potential role as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Iodouracil | Lacks amino group | Less versatile; limited biological activity |

| 6-Amino-2,4-dihydroxypyrimidine | Lacks iodine | Different reactivity; lower biological activity |

| 5-Bromo-6-amino-2,4-dihydroxypyrimidine | Bromine instead of iodine | Variations in chemical properties; different biological effects |

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to similar compounds.

常见问题

Q. What are the common synthetic routes for 6-amino-5-iododihydropyrimidine-2,4(1H,3H)-dione?

The synthesis typically involves alkylation or substitution reactions on a pyrimidine-dione core. For example:

- Alkylation with ethyl/propyl iodides : Reacting 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with ethyl or propyl iodide under basic conditions (e.g., potassium carbonate in DMF) introduces alkyl groups at the N3 position, yielding derivatives like 6-amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione (40–53% yield) .

- Two-step approaches : Starting from 6-amino-1,3-dimethyluracils, sequential reactions with iodinating agents and cyclopropane derivatives can introduce iodine at the C5 position .

- Key reagents : DMF, potassium carbonate, and alkyl halides are commonly used. Reaction progress is monitored via TLC or LCMS .

Q. How is NMR spectroscopy utilized in characterizing structural modifications of this compound?

1H and 13C NMR are critical for verifying substituent positions and regioselectivity. For example:

- In 6-amino-1-cyclopropyl-3-ethyl derivatives, the cyclopropyl proton signals appear as multiplets at δ 0.99–1.24 ppm, while ethyl groups show quartets (δ 3.93 ppm) and triplets (δ 1.19 ppm) .

- Discrepancies in chemical shifts (e.g., δ 4.91 ppm for NH2 protons) may arise from hydrogen bonding or solvent effects, requiring comparison with calculated spectra or deuterium exchange experiments .

Q. What are the standard protocols for assessing purity and stability?

- Chromatography : HPLC or LCMS with C18 columns (e.g., 100 × 4 mm, 25-min cycle) under gradient elution (acetonitrile/water with 0.1% formic acid) .

- Thermal stability : Melting point analysis (e.g., 154–187°C for derivatives) and thermogravimetric analysis (TGA) ensure decomposition thresholds .

- Storage : Protect from moisture and light at –20°C in inert atmospheres to prevent iodination reversal .

Advanced Research Questions

Q. How can alkylation reactions be optimized to introduce diverse substituents at the N1 and N3 positions?

- Solvent selection : DMF or dichloromethane enhances solubility of iodinated intermediates, while polar aprotic solvents reduce side reactions .

- Catalysis : Potassium carbonate or triethylamine promotes deprotonation of NH groups, improving reaction rates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for derivatives like 6-(2-methylthiazol-4-yl)thieno-pyrimidiones .

Q. What methodologies are used to correlate structural modifications with biological activity (e.g., eEF-2K inhibition)?

- SAR studies : Systematically vary substituents (e.g., cyclopropyl vs. benzyl groups) and assay inhibitory activity against eEF-2K. For example, 1-cyclopropyl-3-ethyl derivatives showed IC50 values <1 μM in kinase inhibition assays .

- Docking simulations : Use software like AutoDock to model interactions between the iodinated C5 position and kinase active sites, guiding rational design .

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Multi-technique validation : Cross-verify NMR data with LCMS (e.g., [M+H]+ peaks at m/z 196.2) and IR spectroscopy (e.g., NH/CO stretches at 3200–1700 cm⁻¹) .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., iodine at C5 vs. C6) by determining crystal structures .

- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational equilibria affecting peak splitting .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。